molecular formula C9H11N3 B6292074 4-Amino-2,5-dimethylbenzimidazole CAS No. 885952-91-0

4-Amino-2,5-dimethylbenzimidazole

Cat. No.: B6292074
CAS No.: 885952-91-0
M. Wt: 161.20 g/mol
InChI Key: ZBEFKPQWLHUQQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2,5-dimethylbenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are characterized by a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,5-dimethylbenzimidazole typically involves the cyclization of o-phenylenediamine derivatives with carboxylic acids or their derivatives. One common method involves the reaction of 4-nitro-2,5-dimethylaniline with formic acid under acidic conditions, followed by reduction of the nitro group to an amino group .

Industrial Production Methods

Industrial production methods for benzimidazoles often involve catalytic processes to enhance yield and selectivity. For example, the use of metal catalysts such as palladium or nickel can facilitate the cyclization process. Additionally, microdroplet synthesis techniques have been developed to accelerate the reaction rates significantly .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,5-dimethylbenzimidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens or sulfonic acids under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

4-Amino-2,5-dimethylbenzimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Due to its structural similarity to biologically active molecules, it is investigated for potential therapeutic applications.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Amino-2,5-dimethylbenzimidazole involves its interaction with various molecular targets. It can inhibit specific enzymes or interact with DNA, leading to its biological effects. For example, it may inhibit enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2,5-dimethylbenzimidazole is unique due to the presence of both amino and methyl groups, which can enhance its reactivity and potential biological activities. The combination of these functional groups allows for a diverse range of chemical modifications and applications.

Properties

IUPAC Name

2,5-dimethyl-1H-benzimidazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-5-3-4-7-9(8(5)10)12-6(2)11-7/h3-4H,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEFKPQWLHUQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=N2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.